molecular formula C9H3BrF3N3 B2977561 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2138312-50-0

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B2977561
CAS RN: 2138312-50-0
M. Wt: 290.043
InChI Key: XMODVQFTPGJASV-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this compound is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is C8H4BrF3N2 . The InChI Code is 1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5 (14 (6)7)8 (10,11)12/h1-4H .


Physical And Chemical Properties Analysis

The physical form of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is solid . It is stored in an inert atmosphere at 2-8°C . The molecular weight is 265.03 .

Safety and Hazards

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is considered hazardous. It is irritating to skin, eyes, and the respiratory system . It may have harmful effects if inhaled or swallowed . Prolonged exposure should be avoided .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODVQFTPGJASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

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